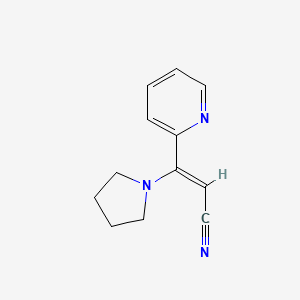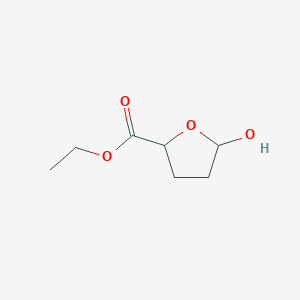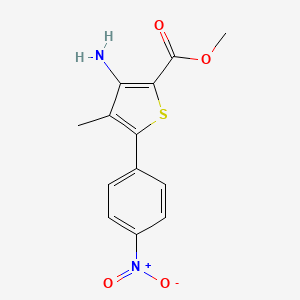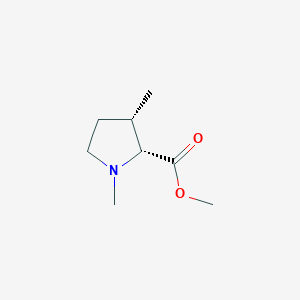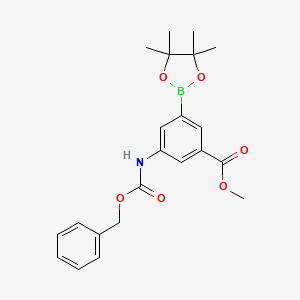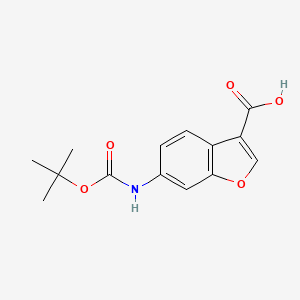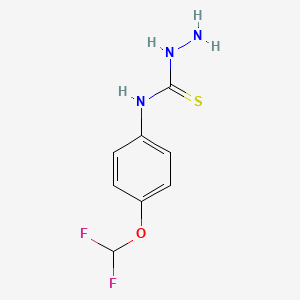
4-(4-Difluoromethoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 4-(4-difluoromethoxyphenyl)hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiosemicarbazide group into other functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often thiadiazole derivatives, which have shown significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, ultimately resulting in cell death. Additionally, the compound may induce apoptosis in cancer cells by activating caspase-3 and altering the expression of Bax and Bcl-2 proteins .
Comparison with Similar Compounds
4-(4-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(3-Chlorophenyl)thiosemicarbazide: Known for its antimicrobial properties.
4-(3-Trifluoromethylphenyl)thiosemicarbazide: Exhibits significant anticancer activity.
4-(4-Methoxyphenyl)thiosemicarbazide: Studied for its anti-inflammatory effects.
The uniqueness of this compound lies in its difluoromethoxy group, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C8H9F2N3OS |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-amino-3-[4-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H9F2N3OS/c9-7(10)14-6-3-1-5(2-4-6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15) |
InChI Key |
AGEFYMXSCVWIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
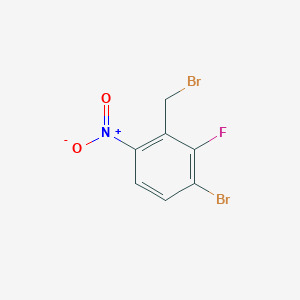
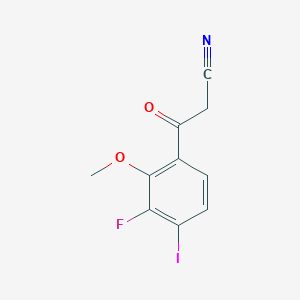
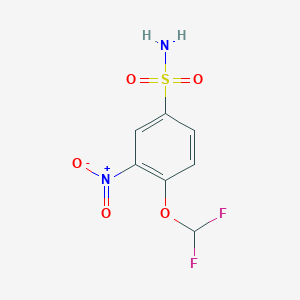
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
